molecular formula C19H13IN2S B2502233 (E)-3-(2-iodophenyl)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile CAS No. 416861-29-5

(E)-3-(2-iodophenyl)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile

Cat. No. B2502233
CAS RN: 416861-29-5
M. Wt: 428.29
InChI Key: VZDHWWYIHVRRSG-MHWRWJLKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(2-iodophenyl)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The compound is known for its unique properties and has been the subject of extensive research in recent years.

Scientific Research Applications

Optical Properties and Applications

(E)-3-(2-iodophenyl)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile and related compounds have been extensively studied for their promising optical properties. Eltyshev et al. (2021) synthesized new fluorescent thiazoles with a core of 3-aryl-2-(thiazol-2-yl)acrylonitrile. These compounds exhibited a wide range of fluorescent colors and multifunctional properties, including significant positive solvatochromism, tunability in color and intensity, and strong emission intensification upon acid stimulation. Notably, these thiazoles demonstrated good penetration into living cells, making them potential candidates for bioimaging applications (Eltyshev et al., 2021).

Chemical Synthesis and Structural Analysis

The compound has also been a subject of chemical synthesis studies. Frolov et al. (2005) explored the reduction of similar acrylonitriles with lithium aluminum hydride, providing insights into the synthesis of related chemical structures (Frolov et al., 2005). Additionally, Krivokolysko et al. (2001) studied the synthesis and alkylation of related compounds, offering valuable structural analysis through X-ray diffraction, which helps in understanding the molecular configuration and potential reactivity of these molecules (Krivokolysko et al., 2001).

Biological Activity

Though the request was to exclude drug-related information, it's worth noting that some studies have focused on the biological activity of structurally similar acrylonitriles. For instance, studies have demonstrated that these compounds can exhibit significant fungicidal and anticancer activities, hinting at their potential use in medical research (Shen De-long, 2010), (Yulia Matiichuk et al., 2022).

Corrosion Inhibition

Interestingly, some derivatives of acrylonitriles, like (E)-3-phenyl-2-(1H-tetrazole-5-yl)acrylonitrile, have been studied for their corrosion inhibition efficiency on mild steel in acidic conditions, indicating their potential application in industrial processes and materials science (Verma et al., 2016).

properties

IUPAC Name

(E)-3-(2-iodophenyl)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13IN2S/c1-13-6-8-14(9-7-13)18-12-23-19(22-18)16(11-21)10-15-4-2-3-5-17(15)20/h2-10,12H,1H3/b16-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZDHWWYIHVRRSG-MHWRWJLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=CC=CC=C3I)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)/C(=C/C3=CC=CC=C3I)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13IN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(2-iodophenyl)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile

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